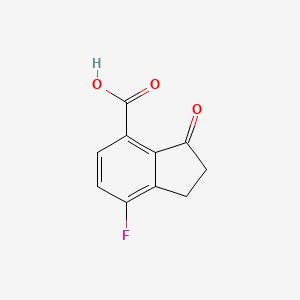

7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Description

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated indene derivative with a partially hydrogenated bicyclic structure. Its key features include:

- Fluorine substitution at position 7, enhancing metabolic stability and lipophilicity.

- 3-oxo group (ketone) at position 3, contributing to hydrogen-bonding interactions.

- Carboxylic acid at position 4, enabling salt formation or derivatization for drug design.

Properties

IUPAC Name |

7-fluoro-3-oxo-1,2-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-7-3-1-6(10(13)14)9-5(7)2-4-8(9)12/h1,3H,2,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKXBURFBIRVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Acylation

The synthesis begins with 3-(2-(alkoxycarbonyl)-5-fluorophenyl)propanoic acid derivatives. Conversion to the corresponding acyl chloride or bromide is achieved using chlorinating agents (e.g., thionyl chloride or oxalyl chloride) in the presence of catalytic dimethylformamide (DMF). The acyl halide intermediate undergoes intramolecular Friedel-Crafts acylation under Lewis acid catalysis, typically aluminum chloride (AlCl₃), at 10–50°C.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Catalyst | AlCl₃ (1:10–1:100 molar ratio) |

| Temperature | 10–50°C |

| Solvent | Dichloromethane or 2-methyl-THF |

| Yield | 65–78% after recrystallization |

This method efficiently constructs the indene core but requires stringent moisture control to prevent catalyst deactivation.

Carbonylation of 4-Halo-7-Fluoro-2,3-Dihydro-1H-Inden-1-One

Palladium-Catalyzed Carbonylation

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one undergoes palladium-catalyzed carbonylation in the presence of carbon monoxide (50–150 psi) and alcohols (ROH; R = C₁–C₆ alkyl). Triethylamine or potassium phosphate acts as a base, while palladium complexes (e.g., Pd(PPh₃)₄) facilitate oxidative addition and CO insertion.

Key Variables:

| Variable | Optimization Range |

|---|---|

| CO Pressure | 50–150 psi |

| Temperature | 40–100°C |

| Catalyst Loading | 1–10 mol% |

| Yield | 70–85% |

This route provides direct access to ester intermediates, which are hydrolyzed to the target carboxylic acid using NaOH or KOH.

One-Pot Sulfinamide Condensation and Reduction

Chiral Auxiliary-Assisted Synthesis

A stereoselective approach employs (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary. The protocol involves:

-

Condensation of 7-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carboxylate with sulfinamide under Lewis acid catalysis (e.g., Ti(OiPr)₄).

-

Stereospecific reduction of the resulting imine using sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.

Critical Parameters:

-

Solvent: 2-methyl-THF or THF

-

Temperature: -78°C to 20°C

-

Reducing Agent: STAB (1:1–1:1.5 molar ratio)

Acidic work-up (citric acid/acetic acid) removes the sulfinamide group, yielding enantiomerically pure product.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis

Methyl or ethyl esters of 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylate are treated with aqueous NaOH (2–5 M) at 0–40°C. Prolonged reaction times (12–24 h) ensure complete conversion, with acidification (HCl) precipitating the carboxylic acid.

Yield Enhancement Strategies:

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide)

-

Microwave-assisted hydrolysis (30–60 min at 80°C)

Typical yields range from 80–92%, with purity >98% achieved via recrystallization from isopropanol/2-methyl-THF mixtures.

Suzuki-Miyaura Coupling for Advanced Intermediates

Boronic Acid Cross-Coupling

For derivatives requiring functionalization at the 5-position, Suzuki-Miyaura coupling is employed. 5-Bromo-7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylate reacts with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis.

Optimized Conditions:

| Factor | Detail |

|---|---|

| Ligand | SPhos or XPhos |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Yield | 60–75% |

This method enables late-stage diversification, critical for structure-activity relationship studies.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 65–78 | 95–98 | Moderate |

| Carbonylation | 70–85 | 97–99 | High |

| Sulfinamide Reduction | 75–88 | >99 | Low (chiral) |

| Ester Hydrolysis | 80–92 | 98–99.5 | High |

| Suzuki Coupling | 60–75 | 90–95 | Moderate |

The carbonylation and hydrolysis routes are preferred for large-scale production due to robust yields and minimal purification needs. Chiral methods, while lower in scalability, are indispensable for enantioselective applications .

Scientific Research Applications

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|---|

| 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 56461-20-2 | - No fluorine at position 7 | C₁₀H₈O₃ | 176.17 | Lacks fluorine; reduced electronegativity |

| 2,3-Dihydro-1H-indene-4-carboxylic acid | 4044-54-6 | - No fluorine or ketone group | C₁₀H₁₀O₂ | 162.19 | No 3-oxo or 7-F; simpler structure |

| 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | 60031-08-5 | - Ketone at position 3 - Carboxylic acid at position 5 |

C₁₀H₈O₃ | 176.17 | Carboxylic acid position shift alters electronic distribution |

Analysis :

- Fluorine at position 7 in the target compound increases acidity (pKa) of the carboxylic acid compared to non-fluorinated analogs due to electron-withdrawing effects .

Halogen-Substituted Derivatives

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|---|

| 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid | 1550786-31-6 | - Chlorine at position 6 | C₁₀H₉ClO₂ | 196.63 | Larger halogen (Cl vs. F); position 6 vs. 7 |

| 3,3-Difluoro-2,3-dihydro-1H-indene-4-carboxylic acid | 1780946-75-9 | - Two fluorines at position 3 | C₁₀H₈F₂O₂ | 198.17 | Difluoro substitution alters ring conformation |

Analysis :

- Difluoro substitution at position 3 (CAS 1780946-75-9) may enhance metabolic stability but reduce ketone reactivity due to steric hindrance .

Heterocyclic Analogues

| Compound Name | CAS No. | Structure | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|---|

| 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | 885271-79-4 | Quinoxaline core with 7-F, 3-oxo | C₉H₅FN₂O₃ | 208.15 | Nitrogen-rich heterocycle; altered π-electron system |

| 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 98105-79-4 | Quinoline core with multiple halogens | C₁₆H₉ClF₂NO₃ | 351.70 | Extended aromatic system; additional phenyl group |

Analysis :

Tables

Table 1. Physicochemical Properties

| Property | 7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic Acid | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid | 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 1.5 | 2.2 |

| Water Solubility (mg/mL) | ~10 | ~15 | ~5 |

| pKa (Carboxylic Acid) | ~3.1 | ~3.8 | ~2.9 |

Biological Activity

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a synthetic organic compound belonging to the indene family. Its unique structural features, including a fluorine atom and a carboxylic acid group, make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activities, synthesis methods, and potential applications.

The molecular formula of this compound is with a molecular weight of 194.16 g/mol. The compound's structure is characterized by specific functional groups that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1273651-32-3 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Fluorination : Introduction of the fluorine atom using electrophilic fluorination reagents.

- Oxidation : The indene ring is oxidized to introduce the keto group using agents like potassium permanganate.

- Carboxylation : The final step involves carboxylation to form the carboxylic acid group through reactions with carbon dioxide under high pressure.

These synthetic methods allow for the production of the compound in a laboratory setting, facilitating its study in various biological contexts .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for further drug development targeting metabolic diseases or cancer .

Case Studies

Several studies have investigated the biological activity of related compounds within the indene family, providing insights into the potential applications of this compound.

- Study on Antimicrobial Activity :

- Anticancer Efficacy Assessment :

Q & A

Q. What are the standard synthetic routes for 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, and what reaction conditions are critical for optimizing yield and purity?

A multi-step synthesis is typically employed, beginning with fluorination of a pre-functionalized indene precursor followed by cyclization and carboxylation. Key steps include:

- Fluorination : Selective introduction of fluorine at the 7-position using agents like Selectfluor™ under anhydrous conditions .

- Cyclization : Acid-catalyzed intramolecular cyclization to form the dihydroindene core .

- Carboxylation : Hydrolysis or carbonylation to install the carboxylic acid group at the 4-position .

Critical parameters include temperature control (e.g., 0–5°C for fluorination) and purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

- X-ray crystallography : Resolves the planar 1H-indene core and hydrogen-bonding patterns (e.g., C–H⋯O interactions in crystal packing) .

- NMR :

- H NMR: Signals at δ 10.5–12.0 ppm (carboxylic acid proton) and δ 6.8–7.2 ppm (aromatic protons).

- F NMR: A singlet near δ -110 ppm confirms fluorine position .

- IR : Strong absorption at ~1700 cm (C=O stretch of ketone and carboxylic acid) .

Q. What preliminary biological screening assays are recommended to assess the bioactivity of this compound, and how should researchers control for non-specific interactions?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with EC determination .

- Controls : Include vehicle-only controls and reference inhibitors (e.g., staurosporine for kinases) to rule out assay artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

Discrepancies often arise from:

- Assay conditions : Varying pH or redox states may alter compound stability. Validate activity under physiological pH (7.4) and use reducing agents (e.g., DTT) if thiol-sensitive .

- Cell line variability : Use isogenic cell lines to isolate genetic factors affecting response .

- Target engagement : Confirm direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., K values) .

Q. What strategies are effective in modifying the core structure to enhance target selectivity while maintaining solubility?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to improve kinase selectivity .

- Prodrug approaches : Convert the carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or salt formation (sodium or ammonium salts) without altering the planar indene core .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound, and what analytical methods can quantify these changes?

- Tautomerism : The keto-enol equilibrium shifts in polar aprotic solvents (e.g., DMSO) versus aqueous buffers. UV-Vis spectroscopy (250–300 nm) tracks enol content via absorbance shifts .

- pH effects : Deprotonation of the carboxylic acid (pKa ~2.5) enhances solubility but may disrupt hydrogen-bonding networks critical for crystallography . Use H NMR titration to map protonation states .

Q. What computational modeling approaches best predict the interaction between this compound and putative enzyme targets, and how should experimental validation be designed?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to simulate binding poses. Prioritize docking scores ≤ -8.0 kcal/mol for further study .

- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., root-mean-square deviation <2.0 Å) .

- Validation : Pair computational results with mutagenesis (e.g., alanine scanning of predicted binding residues) and SPR for kinetic analysis (k/k) .

Structural Analogs and Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.